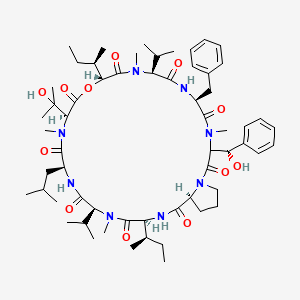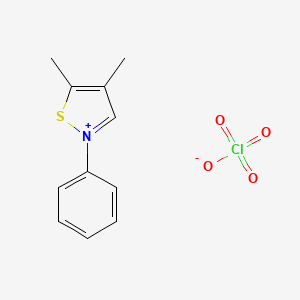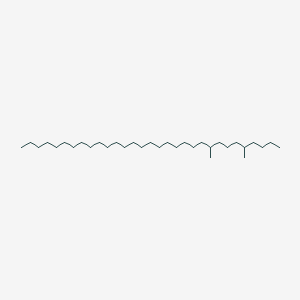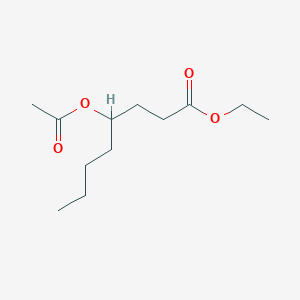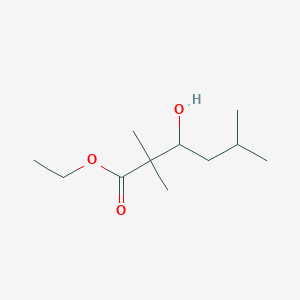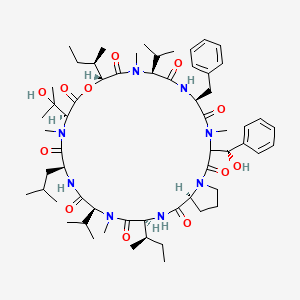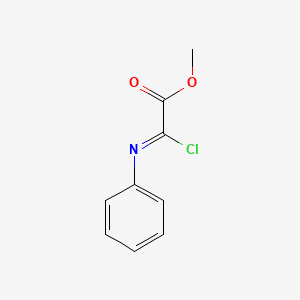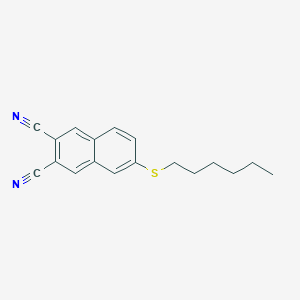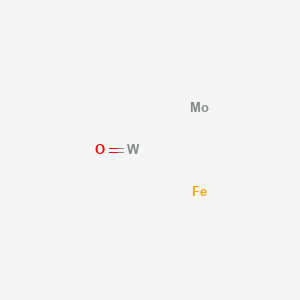![molecular formula C44H38O2 B14286060 4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl CAS No. 135706-01-3](/img/structure/B14286060.png)
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ethenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-ethenylphenol with a suitable alkylating agent to form 4-[(4-ethenylphenyl)methoxy]phenyl derivatives. These intermediates are then subjected to further reactions, such as Friedel-Crafts alkylation, to introduce the biphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Applications De Recherche Scientifique
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound’s aromatic rings and ethenyl groups allow it to participate in π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s behavior in various environments, such as in biological systems or electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Similar in structure but lacks the ethenyl groups.
4,4’-Dimethylbibenzyl: Contains a biphenyl core but with different substituents.
2,2-Bis(4’-methoxyphenyl)propane: Shares the methoxyphenyl groups but has a different central structure.
Uniqueness
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl is unique due to its combination of ethenyl groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
135706-01-3 |
|---|---|
Formule moléculaire |
C44H38O2 |
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
1-[1,1-bis[4-[(4-ethenylphenyl)methoxy]phenyl]ethyl]-4-phenylbenzene |
InChI |
InChI=1S/C44H38O2/c1-4-33-11-15-35(16-12-33)31-45-42-27-23-40(24-28-42)44(3,39-21-19-38(20-22-39)37-9-7-6-8-10-37)41-25-29-43(30-26-41)46-32-36-17-13-34(5-2)14-18-36/h4-30H,1-2,31-32H2,3H3 |
Clé InChI |
VRYOYPYOPNJURD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)OCC4=CC=C(C=C4)C=C)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
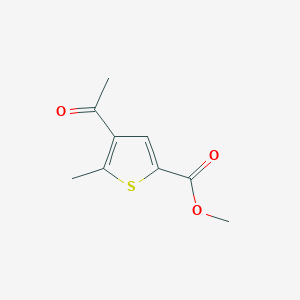

![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)

